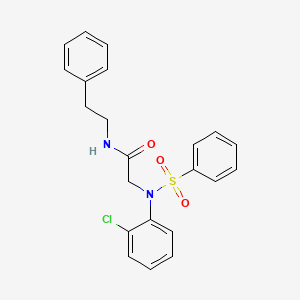![molecular formula C15H14F2N2O4 B5019067 2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane, commonly known as DFO, is a small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. DFO is a heterocyclic compound that contains two oxazole rings and an oxazinane ring. The molecule's unique structure makes it an attractive candidate for drug development, imaging agents, and other research applications.
Applications De Recherche Scientifique
DFO has a wide range of potential scientific research applications, including drug development, imaging agents, and biosensors. DFO has been shown to have anticancer properties and could be used as a potential chemotherapeutic agent. Additionally, DFO can be used as an imaging agent for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. DFO can be labeled with various radioisotopes, including fluorine-18 and technetium-99m, for imaging purposes. DFO can also be used as a biosensor for detecting various analytes, including glucose, cholesterol, and amino acids.
Mécanisme D'action
The mechanism of action of DFO is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and blocking the cell cycle. DFO has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
DFO has been shown to have both biochemical and physiological effects. In vitro studies have shown that DFO inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. DFO has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis. In vivo studies have shown that DFO can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DFO has several advantages for laboratory experiments, including its small size, ease of synthesis, and potential applications in drug development and imaging. However, DFO also has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DFO, including the development of new synthetic methods for DFO and its derivatives, the optimization of DFO as a chemotherapeutic agent, and the development of new imaging agents using DFO. Additionally, DFO could be further explored as a biosensor for detecting various analytes. Further research is needed to fully understand the mechanism of action of DFO and its potential applications in various fields.
Méthodes De Synthèse
DFO can be synthesized using a variety of methods, including the reaction of 2,3-difluorobenzaldehyde with 4-amino-3-nitrobenzoic acid to form 2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]carbonyl)-4-nitrobenzoic acid. The nitro group can then be reduced to an amino group using a reducing agent such as iron powder. The resulting compound can be cyclized with ethyl chloroformate to form 2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane.
Propriétés
IUPAC Name |
[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-10-4-3-5-12(14(10)17)21-9-13-18-11(8-22-13)15(20)19-6-1-2-7-23-19/h3-5,8H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWMXVVBYDLPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)
![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)


![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)


![3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid](/img/structure/B5019043.png)


![ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride](/img/structure/B5019063.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)

![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019086.png)